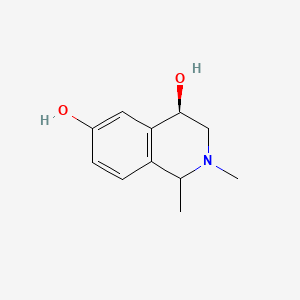
(4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol is a chiral compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with hydroxyl groups at the 4 and 6 positions and methyl groups at the 1 and 2 positions. This structural configuration imparts specific stereochemical properties, making it an interesting subject for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol typically involves multi-step organic reactions. One common method includes the reduction of isoquinoline derivatives followed by selective hydroxylation. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and reagents like sodium borohydride (NaBH4) for reduction steps. Hydroxylation can be achieved using oxidizing agents like osmium tetroxide (OsO4) in the presence of co-oxidants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents are often employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the hydroxyl groups, converting them into corresponding alcohols or ethers.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon, platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions include various hydroxylated, alkylated, and oxidized derivatives of the original compound. These products can exhibit different chemical and biological properties, making them valuable for further research and applications.
Aplicaciones Científicas De Investigación
(4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and natural product analogs.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its specific stereochemistry.
Medicine: Research explores its potential as a therapeutic agent for neurological disorders and its role in modulating neurotransmitter pathways.
Industry: It is utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it can modulate neurotransmitter pathways by binding to receptors and influencing signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
(4R)-Limonene: A monoterpenoid with a similar chiral center but different functional groups.
(4R)-2-Methylpentane-2,4-Diol: A tertiary alcohol with comparable stereochemistry.
Ponceau 4R: A synthetic azo dye with a different application but similar structural complexity.
Uniqueness
(4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol is unique due to its specific hydroxyl and methyl group positioning, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for research and industrial use.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
(4R)-1,2-dimethyl-3,4-dihydro-1H-isoquinoline-4,6-diol |
InChI |
InChI=1S/C11H15NO2/c1-7-9-4-3-8(13)5-10(9)11(14)6-12(7)2/h3-5,7,11,13-14H,6H2,1-2H3/t7?,11-/m0/s1 |
Clave InChI |
OHUJPMVFBVUHAT-QRIDDKLISA-N |
SMILES isomérico |
CC1C2=C(C=C(C=C2)O)[C@H](CN1C)O |
SMILES canónico |
CC1C2=C(C=C(C=C2)O)C(CN1C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


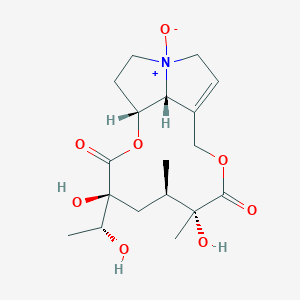
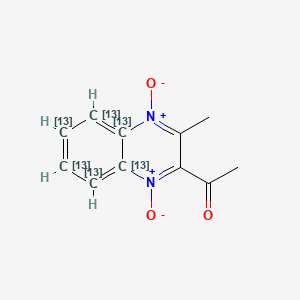


![2-amino-9-[(1R,6S,8S,9R,10R,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13847567.png)
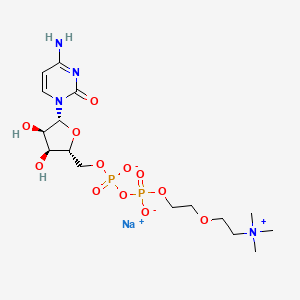
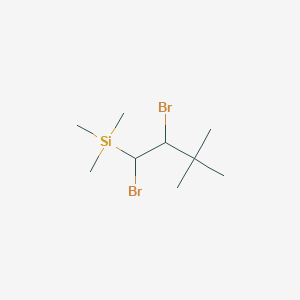
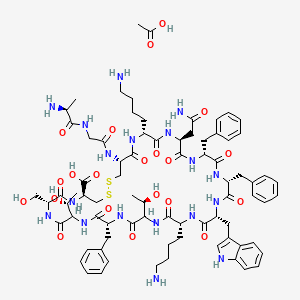
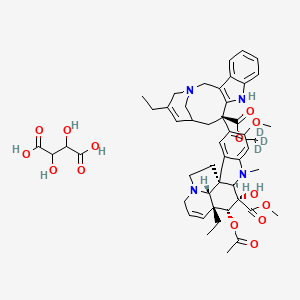


![2,3,5,6-tetradeuterio-1-[[2-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide](/img/structure/B13847600.png)

![[3-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]methanol](/img/structure/B13847615.png)
